molecular formula C6H8BrF3 B155970 6-Bromo-1,1,2-trifluorohex-1-ene CAS No. 126828-29-3

6-Bromo-1,1,2-trifluorohex-1-ene

Cat. No.: B155970
CAS No.: 126828-29-3
M. Wt: 217.03 g/mol
InChI Key: YSTVLPSZAHXMQI-UHFFFAOYSA-N
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Description

6-Bromo-1,1,2-trifluorohex-1-ene is an organofluorine compound with the molecular formula C6H8BrF3 It is characterized by the presence of a bromine atom and three fluorine atoms attached to a hexene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,1,2-trifluorohex-1-ene typically involves the bromination of 1,1,2-trifluorohex-1-ene. The reaction is carried out under controlled conditions to ensure the selective addition of the bromine atom to the desired position on the hexene chain. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane (DCM). The reaction is usually conducted at low temperatures to prevent side reactions and to achieve high yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of the compound. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,1,2-trifluorohex-1-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of 6-hydroxy-1,1,2-trifluorohex-1-ene, 6-alkoxy-1,1,2-trifluorohex-1-ene, or 6-amino-1,1,2-trifluorohex-1-ene.

    Addition Reactions: Formation of 6-bromo-1,1,2-trifluorohexane or 6,6-dibromo-1,1,2-trifluorohexane.

    Elimination Reactions: Formation of 1,1,2-trifluorohex-1-yne or 1,1,2-trifluorohex-2-ene.

Scientific Research Applications

6-Bromo-1,1,2-trifluorohex-1-ene has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential as a bioactive molecule, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Medicine: Explored for its potential use in drug discovery and development, especially in the design of fluorinated drugs with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals, including surfactants, lubricants, and polymers.

Mechanism of Action

The mechanism of action of 6-Bromo-1,1,2-trifluorohex-1-ene is primarily based on its ability to undergo various chemical reactions, as described earlier. The presence of the bromine and fluorine atoms imparts unique reactivity to the compound, allowing it to interact with different molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects .

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1,1,2-trifluorohex-1-ene: Similar structure but with a chlorine atom instead of bromine.

    6-Iodo-1,1,2-trifluorohex-1-ene: Similar structure but with an iodine atom instead of bromine.

    1,1,2-Trifluorohex-1-ene: Lacks the halogen substituent at the 6-position.

Uniqueness

6-Bromo-1,1,2-trifluorohex-1-ene is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom is more reactive than chlorine but less reactive than iodine, making it a versatile intermediate in organic synthesis. Additionally, the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various applications .

Properties

IUPAC Name

6-bromo-1,1,2-trifluorohex-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrF3/c7-4-2-1-3-5(8)6(9)10/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTVLPSZAHXMQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCBr)CC(=C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371343
Record name 6-bromo-1,1,2-trifluorohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126828-29-3
Record name 6-bromo-1,1,2-trifluorohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 126828-29-3
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